Germanium(4+) 2-methoxyethanolate
Description
Contextualization of Germanium Chemistry and Alkoxide Precursors
Germanium, a metalloid in Group 14 of the periodic table, holds a significant position in the field of semiconductor electronics and materials science. researchgate.net Its chemistry is diverse, forming a wide array of inorganic and organometallic compounds. Among these, germanium alkoxides, which contain a germanium-oxygen bond to an alkyl group, have emerged as crucial precursors for the synthesis of advanced materials. researchgate.net These compounds are favored for their solubility in organic solvents and their ability to be converted into germanium oxide (GeO₂) or other germanium-containing materials through processes like sol-gel synthesis or chemical vapor deposition (CVD). researchgate.netcore.ac.uk The properties of the resulting materials can be finely tuned by the choice of the alkoxide ligand. nih.gov
Historical Development and Significance of Germanium(4+) 2-methoxyethanolate in Research
The study of germanium dates back to its discovery in 1886 by Clemens Winkler. e3s-conferences.orgescholarship.org While early applications focused on its semiconductor properties in devices like transistors, the development of germanium-based materials for optics and catalysis has expanded the scope of its chemistry. researchgate.nete3s-conferences.org Germanium alkoxides, as a class of compounds, have been instrumental in this expansion. While specific historical details on the initial synthesis of this compound are not widely documented in publicly available literature, its existence is confirmed through market reports and patents, indicating its relevance in commercial applications. researchgate.netmarketpublishers.com Research into various germanium alkoxides has demonstrated their utility as precursors for creating germanium dioxide thin films and nanoparticles, which are integral to modern electronics and optical devices. nih.govsigmaaldrich.com
Scope and Objectives of the Research Article
This article provides a comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the available scientific information regarding its synthesis, physicochemical properties, and applications in materials science. The article will delve into the specific methodologies for its preparation and its role as a precursor in the formation of germanium-based nanomaterials. The content is structured to provide a detailed and scientifically accurate account, focusing exclusively on the specified compound.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93840-00-7 |
|---|---|
Molecular Formula |
C12H28GeO8 |
Molecular Weight |
372.98 g/mol |
IUPAC Name |
germanium(4+);2-methoxyethanolate |
InChI |
InChI=1S/4C3H7O2.Ge/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 |
InChI Key |
AOHLHFNEWBXOBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ge+4] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
Strategies for the Preparation of Germanium(4+) 2-methoxyethanolate
The synthesis of germanium(IV) alkoxides, including this compound, typically involves several established routes. A primary and widely used method is the reaction of a germanium halide, most commonly Germanium(IV) chloride (GeCl₄), with the desired alcohol, in this case, 2-methoxyethanol. niscpr.res.inchemicalbook.comstudfile.net This reaction is a form of alcoholysis.
Another synthetic strategy is transesterification, where a pre-existing germanium alkoxide, such as tetraethoxygermane (B1148625) (Ge(OEt)₄), is reacted with an excess of a different alcohol (2-methoxyethanol). gelest.comzenodo.org This equilibrium-driven process can be shifted towards the desired product by removing the more volatile alcohol (in this case, ethanol).
Precursor design is critical. Germanium(IV) chloride is a common starting material due to its reactivity. chemicalbook.comstudfile.net The choice of the alcohol, 2-methoxyethanol, is significant due to the presence of the ether oxygen, which can influence the coordination chemistry of the final product. For specialized applications, precursors can be designed with bulky organic groups to create sterically hindered alkoxides, which can influence the structure and reactivity of the resulting complex. niscpr.res.in
A less common but effective method is the direct electrochemical synthesis, where germanium metal is dissolved anodically in the alcohol in the presence of an electrolyte. researchgate.net This method offers a direct route to the alkoxide from the elemental state.
The most common synthetic pathway, the reaction between GeCl₄ and 2-methoxyethanol, proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic germanium center and displacing a chloride ion. This process is typically repeated until all four chloride atoms have been substituted by 2-methoxyethanolate groups.
To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a base is commonly employed. niscpr.res.in Ammonia or a tertiary amine like pyridine (B92270) or triethylamine (B128534) is often used to scavenge the HCl, forming an ammonium (B1175870) salt that can be easily filtered from the reaction mixture.
The reaction can be summarized as: GeCl₄ + 4 CH₃OCH₂CH₂OH + 4 NR₃ → Ge(OCH₂CH₂OCH₃)₄ + 4 [HNR₃]⁺Cl⁻
The mechanism of O-H bond insertion by germylenes (Ge(II) species) has also been studied, which involves the formation of a Lewis acid-base complex followed by proton transfer. acs.org While this applies to divalent germanium, it provides insight into the fundamental interactions between germanium centers and alcohols.
Interactive Table: Proposed Reaction Steps for GeCl₄ with 2-methoxyethanol
| Step | Reactants | Products | Description |
| 1 | GeCl₄ + CH₃OCH₂CH₂OH | Cl₃Ge(OCH₂CH₂OCH₃) + HCl | First nucleophilic substitution of a chloride by a 2-methoxyethanolate group. |
| 2 | Cl₃Ge(OCH₂CH₂OCH₃) + CH₃OCH₂CH₂OH | Cl₂Ge(OCH₂CH₂OCH₃)₂ + HCl | Second substitution, leading to the disubstituted product. |
| 3 | Cl₂Ge(OCH₂CH₂OCH₃)₂ + CH₃OCH₂CH₂OH | ClGe(OCH₂CH₂OCH₃)₃ + HCl | Third substitution, forming the trisubstituted intermediate. |
| 4 | ClGe(OCH₂CH₂OCH₃)₃ + CH₃OCH₂CH₂OH | Ge(OCH₂CH₂OCH₃)₄ + HCl | Final substitution to yield the fully substituted this compound. |
| Overall | GeCl₄ + 4 CH₃OCH₂CH₂OH | Ge(OCH₂CH₂OCH₃)₄ + 4 HCl | The net reaction showing the complete substitution. |
The outcome of the synthesis of this compound is highly sensitive to the reaction conditions. The stoichiometry of the reactants, temperature, solvent, and reaction time all play crucial roles in determining the yield and purity of the final product.
For instance, controlling the molar ratio of the alcohol to the germanium halide is essential to ensure complete substitution. An excess of the alcohol is often used to shift the equilibrium towards the fully substituted product.
The reaction temperature can influence the rate of reaction and, in some cases, the final product structure. Some syntheses of germanium alkoxides are carried out at reflux to ensure the reaction goes to completion. niscpr.res.in However, higher temperatures can also lead to side reactions or decomposition, especially in the context of producing germanium nanoparticles from alkoxide precursors, where temperature dictates the particle size and morphology. rsc.orgacs.orgnih.govunm.edu
The choice of solvent is also important. Non-polar, aprotic solvents like benzene (B151609) or toluene (B28343) are often used to facilitate the reaction and the separation of the ammonium salt byproduct. niscpr.res.in
Interactive Table: Influence of Reaction Conditions on Germanium Alkoxide Synthesis
| Parameter | Condition | Effect on Outcome | Rationale |
| Temperature | Low to Ambient | May result in incomplete reaction or slow reaction rates. | Insufficient energy to overcome the activation barrier for substitution. |
| Elevated/Reflux | Generally increases reaction rate and drives the reaction to completion. niscpr.res.in | Provides the necessary activation energy for the substitution reactions. | |
| High (>100°C) | Can lead to decomposition or nanoparticle formation. rsc.org | The thermal energy can induce reduction or elimination reactions. | |
| Stoichiometry | Insufficient Alcohol | Leads to a mixture of partially and fully substituted products. | Not enough nucleophile to replace all halide ligands. |
| Excess Alcohol | Favors the formation of the fully substituted product, Ge(OR)₄. | Le Chatelier's principle drives the equilibrium to the right. | |
| Solvent | Aprotic (e.g., Benzene, Toluene) | Good for solubilizing reactants and precipitating the HCl scavenger salt. niscpr.res.in | Prevents interference from the solvent in the reaction and aids in product purification. |
| Protic (e.g., excess alcohol) | Can act as both reactant and solvent. | Simplifies the reaction setup, but separation might be more complex. | |
| Base | Presence of a base (e.g., Pyridine) | Neutralizes HCl byproduct, driving the reaction forward and preventing side reactions. niscpr.res.in | The removal of a product (HCl) shifts the equilibrium towards the final alkoxide. |
| Absence of a base | Reaction may be slow or incomplete; HCl can catalyze side reactions. | The accumulation of HCl can lead to an equilibrium that does not favor the product. |
Ligand Design Principles in Germanium Alkoxide Chemistry
The structure of the ligand, in this case, 2-methoxyethanolate, plays a significant role in the stability and reactivity of the resulting germanium complex. The stability of a chelate complex is influenced by thermodynamic and kinetic factors. numberanalytics.com The steric bulk of the ligand can affect the coordination number of the germanium atom. For example, very bulky ligands may only allow for two or three ligands to coordinate, preventing the formation of a tetrakis(alkoxide) complex. niscpr.res.in This steric hindrance can also provide kinetic stability by protecting the germanium center from attack by other reagents. numberanalytics.com
The electronic properties of the ligand are also crucial. Electron-donating groups on the ligand can increase the electron density on the oxygen atom, potentially strengthening the Ge-O bond. Conversely, electron-withdrawing groups can make the germanium center more electrophilic and susceptible to nucleophilic attack. The ability to tune the electronic nature of ligands allows for the modulation of the reactivity of the germanium center. acs.org
A key feature of the 2-methoxyethanolate ligand is its potential to act as a bidentate ligand. The term "chelate" refers to the formation of a ring structure when a polydentate ligand binds to a central metal ion. dalalinstitute.com In this case, both the alkoxide oxygen and the ether oxygen can coordinate to the germanium center, forming a stable five-membered ring. This phenomenon is known as the chelate effect, which leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. libretexts.org
This chelation can lead to a higher coordination number for the germanium atom, potentially resulting in a hypercoordinated species. nih.govacs.orgacs.org For example, with three bidentate ligands, a hexacoordinate germanium complex with a distorted octahedral geometry can be formed. nih.govacs.orgacs.org The formation of such stable chelate structures is a powerful tool in "coordination sphere engineering," allowing for precise control over the geometry and, consequently, the physical and chemical properties of the germanium complex. researchgate.net This control is essential for designing precursors for materials with specific desired characteristics. The stability of chelate complexes increases with the denticity of the chelating agent. dalalinstitute.com
Interactive Table: Comparison of Monodentate and Bidentate Ligand Coordination in Germanium Alkoxides
| Feature | Monodentate Ligand (e.g., Ethanolate) | Bidentate Ligand (e.g., 2-Methoxyethanolate) |
| Coordination Mode | Binds to Germanium through a single oxygen atom. | Can bind to Germanium through both the alkoxide and ether oxygens. |
| Resulting Structure | Typically forms a tetrahedral GeO₄ core in Ge(OR)₄. | Can form chelated structures, leading to higher coordination numbers (e.g., 5 or 6). nih.govacs.orgacs.org |
| Complex Stability | Stable, but less so than chelated analogs. | Enhanced stability due to the chelate effect. libretexts.org |
| Coordination Number of Ge | Typically 4. | Can be 4, 5, or 6 depending on the number of chelating ligands. nih.govacs.orgacs.org |
| Example Geometry | Tetrahedral | Distorted trigonal bipyramidal or octahedral. nih.govacs.orgacs.org |
Advanced Characterization Techniques for Structural and Chemical Elucidation
Spectroscopic Analysis for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For Germanium(IV) 2-methoxyethanolate, ¹H and ¹³C NMR would be the primary methods for structural confirmation.
The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the 2-methoxyethanolate ligand. The chemical shifts of these protons are influenced by their proximity to the germanium-oxygen bond. In a typical ¹H NMR spectrum of a metal alkoxide, the protons on the carbon adjacent to the oxygen (α-protons) are deshielded and appear at a lower field compared to other protons in the alkyl chain.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the 2-methoxyethanolate ligand would give a distinct signal. The carbon atom bonded to the oxygen of the Ge-O-C linkage would be significantly deshielded and appear at a characteristic downfield shift.
In addition to ¹H and ¹³C NMR, ³Ge NMR spectroscopy can be a valuable, albeit more specialized, tool for studying germanium compounds. researchgate.net The chemical shift of the ⁷³Ge nucleus is highly sensitive to its coordination environment and the nature of the substituents. researchgate.net However, ⁷³Ge NMR is often challenging due to the low natural abundance (7.73%) and the large quadrupole moment of the ⁷³Ge isotope, which can lead to broad signals. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Germanium(IV) Alkoxide Ligand (Illustrative)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ge-O-C H₂- | ~3.8 - 4.2 | ~65 - 70 |
| -CH₂-O- | ~3.5 - 3.7 | ~70 - 75 |
| -O-C H₃ | ~3.3 - 3.4 | ~58 - 60 |
| Note: These are estimated values based on general principles and data for related alkoxides. Actual values for Germanium(IV) 2-methoxyethanolate may vary. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
In the IR and Raman spectra of Germanium(IV) 2-methoxyethanolate, characteristic vibrational bands would confirm the presence of the alkoxide ligands and the Ge-O bonds. The key vibrational modes to be expected are:
C-H stretching vibrations: Typically observed in the region of 2800-3000 cm⁻¹.
C-O stretching vibrations: Strong bands appearing in the 1000-1150 cm⁻¹ region are characteristic of the C-O single bond in the alkoxide ligand.
Ge-O stretching vibrations: These are expected to appear in the lower frequency region, typically between 600 and 700 cm⁻¹, and are indicative of the germanium-oxygen bond. researchgate.net
A study on germanium ethoxide, Ge(OEt)₄, showed a prominent Raman peak at 620 cm⁻¹ assigned to Ge-O vibrations and a band around 875 cm⁻¹ attributed to C-O vibrations. researchgate.net Similar features would be anticipated for Germanium(IV) 2-methoxyethanolate.
Table 2: Expected Vibrational Frequencies for Germanium(IV) 2-methoxyethanolate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch | 2800 - 3000 | IR, Raman |
| C-O stretch | 1000 - 1150 | IR, Raman |
| Ge-O stretch | 600 - 700 | IR, Raman |
| Note: These are generalized ranges and specific peak positions can be influenced by the molecular structure and solid-state packing. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nih.gov For a compound like Germanium(IV) 2-methoxyethanolate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed, as these are soft ionization methods suitable for organometallic compounds. researchgate.net
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a related adduct ion (e.g., [M+Na]⁺), which would confirm the molecular weight of the compound. The isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) would be a characteristic feature in the high-resolution mass spectrum, aiding in the unambiguous identification of germanium-containing fragments.
The fragmentation pattern provides valuable structural information. libretexts.org For Germanium(IV) 2-methoxyethanolate, fragmentation would likely involve the sequential loss of the 2-methoxyethanolate ligands or fragments thereof. Common fragmentation pathways for metal alkoxides include the loss of an alkoxy group (-OR), an alcohol molecule (ROH), or an alkene. researchgate.net Analysis of the mass-to-charge ratio (m/z) of the fragment ions helps to piece together the structure of the parent molecule.
X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline structure of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For Germanium(IV) 2-methoxyethanolate, PXRD could be used to confirm the crystallinity of a synthesized sample, identify the crystal system, and determine the unit cell parameters. It is also a valuable tool for assessing phase purity. For instance, the PXRD pattern of hexagonal germania (GeO₂), a potential decomposition product, shows characteristic diffraction peaks that can be used for its identification. rsc.org
Thermal Analysis for Decomposition Pathway Investigation
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for understanding the thermal stability and decomposition pathways of compounds like Germanium(IV) 2-methoxyethanolate.
Thermogravimetric Analysis (TGA) in Understanding Thermal Behavior
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve provides information about the thermal stability of the compound, the temperatures at which decomposition occurs, and the nature of the residue.
For Germanium(IV) 2-methoxyethanolate, a TGA experiment would reveal its decomposition profile. A typical TGA curve for a metal alkoxide shows one or more weight loss steps corresponding to the loss of organic ligands. The temperature at which the initial weight loss occurs is an indicator of the compound's thermal stability. The final residual mass at the end of the experiment can be compared with the theoretical yield of the expected solid-state product, such as germanium dioxide (GeO₂).
Studies on modified germanium(IV) isopropoxide have shown that these compounds can decompose at relatively low temperatures to yield germania. researchgate.net The decomposition pathway and the nature of the final product can be influenced by the heating rate and the atmosphere used during the TGA experiment.
Table 3: Illustrative TGA Data for a Germanium(IV) Alkoxide
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |
| 1 | 150 - 250 | Variable | Loss of intact or fragmented alkoxide ligands |
| 2 | 250 - 400 | Variable | Further decomposition of organic components |
| Final Residue | > 400 | ~ (Theoretical % of GeO₂) | Germanium Dioxide (GeO₂) |
| Note: This table is illustrative. The actual decomposition profile for Germanium(IV) 2-methoxyethanolate may differ. |
Differential Scanning Calorimetry (DSC) in Thermal Event Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govqualitest.ae This method is instrumental in identifying and quantifying thermal events such as melting, crystallization, glass transitions, and decomposition. theopenscholar.com For Germanium(4+) 2-methoxyethanolate and its derivatives, DSC provides critical data on thermal stability and the energetics of phase transitions.
During analysis, the compound is subjected to a controlled temperature program. The resulting DSC thermogram plots heat flow against temperature, revealing endothermic (heat-absorbing) or exothermic (heat-releasing) events. For instance, the thermal decomposition of related germanium(IV) alkoxide precursors into germanium oxide (germania) is a key process that can be characterized by DSC. tandfonline.com Research on nanocomposites derived from germanium dioxide has utilized DSC to observe degradation events. A study on pectin-GeO2 nanocomposites identified a distinct endothermic peak at 100 °C, which corresponds to an enthalpy change of 48.1 J/g. researchgate.net Similarly, thermogravimetric analyses, which are often coupled with DSC, show that modified germanium(IV) alkoxides can be designed to decompose at low temperatures, completing their transformation into GeO2 at around 700 °C. tandfonline.com
The data obtained from DSC analysis is crucial for determining the processing parameters for converting this compound into functional materials like germanium oxide, ensuring controlled decomposition and the formation of desired phases.
| Thermal Event | Typical Temperature (°C) | Enthalpy Change (ΔH) | Associated Process | Reference |
|---|---|---|---|---|
| Endothermic Peak | 100 | 48.1 J/g | Degradation/Water Loss in a GeO2 Composite | researchgate.net |
| Decomposition | ~700 | Not specified | Complete conversion to GeO2 | tandfonline.com |
Electron Microscopy and Elemental Mapping for Material Morphology and Composition
Electron microscopy techniques are indispensable for visualizing the micro- and nanoscale features of materials. For this compound and materials derived from it, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy Dispersive X-ray Spectroscopy (EDS), provide a comprehensive understanding of morphology, internal structure, and elemental makeup.
Scanning Electron Microscopy (SEM) is a primary technique for examining the surface topography and morphology of a sample. nih.gov An SEM scans the surface with a focused beam of electrons, and the signals derived from electron-sample interactions are used to generate high-resolution images. hu-berlin.de This technique is particularly useful for observing the particle size, shape, and surface texture of powders or films produced from this compound precursors.
For example, when germanium alkoxides are used in sol-gel processes to synthesize germania (GeO2), SEM images can depict the regularity and morphology of the resulting particles. tandfonline.com Studies on such materials reveal valuable information about the aggregation state and homogeneity of the synthesized powder, which are critical for its application in electronics and optics. The ability to visualize the three-dimensional shape of particles and surface features provides direct insight into how synthesis conditions affect the final material structure.
| Observed Feature | Typical Information Provided | Significance |
|---|---|---|
| Particle Shape | Spherical, irregular, crystalline facets | Relates synthesis method to material form |
| Particle Size Distribution | Average size and range (e.g., nano- to micrometer) | Impacts material properties like reactivity and packing |
| Surface Texture | Smooth, porous, rough | Affects surface area and interaction with other materials |
| Aggregation | Degree of particle clustering | Influences bulk density and processability |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. This technique is crucial for characterizing nanoscale materials, such as nanowires or nanoparticles, that can be synthesized using germanium alkoxide precursors. mdpi.comdtu.dk
Studies on the synthesis of germanium nanowires from germanium(II) alkoxide precursors demonstrate the power of TEM in elucidating growth mechanisms and final morphology. nih.govacs.org TEM images can reveal that the resulting nanowires are single-crystalline and allow for precise measurement of their dimensions, such as length and diameter. nih.govacs.org Furthermore, high-resolution TEM (HRTEM) can visualize crystal lattices and identify defects or different crystalline phases within a single nanoparticle or nanowire. ucc.ie This level of detail is essential for understanding the quantum confinement effects and other unique properties of nanostructured germanium materials.
| Analyzed Feature | Example Finding from Germanium Precursor Studies | Reference |
|---|---|---|
| Nanostructure Morphology | Formation of nanowires or nanorods | nih.govacs.org |
| Dimensions | Diameter of 20 nm; length from 200 nm to 10 µm | nih.gov |
| Crystallinity | Single crystalline in the cubic phase | acs.org |
| Growth Mechanisms | Self-seeding or self-assembly of smaller rods | acs.org |
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique integrated with electron microscopes to provide elemental identification and quantitative compositional information. researchgate.net When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the sample's elemental makeup. hu-berlin.de
For this compound and its derivatives, EDS is used to confirm the presence and distribution of germanium, oxygen, and carbon. tandfonline.comcore.ac.uk EDS mapping can provide a visual representation of how these elements are distributed across the sample's surface, confirming the homogeneity of the compound or identifying any phase segregation in composite materials. acs.org This analysis is vital for verifying the stoichiometry of the synthesized compound and ensuring the purity of materials derived from it.
| Element | Symbol | Expected Presence | Significance |
|---|---|---|---|
| Germanium | Ge | Confirmed | Verifies the core metallic element |
| Oxygen | O | Confirmed | Confirms the presence of the alkoxide ligands |
| Carbon | C | Confirmed | Confirms the organic part of the alkoxide ligands |
X-ray Absorption Spectroscopy (XAS) for Germanium Oxidation State and Speciation
X-ray Absorption Spectroscopy (XAS) is a highly sensitive and element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. nih.govornl.gov The method is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, in particular, is extremely sensitive to the oxidation state and coordination environment of the target element. frontiersin.org
For this compound, Ge K-edge XANES is the definitive technique for confirming that the germanium center exists in the +4 oxidation state. The energy position of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the absorption edge to a higher energy. nih.gov
In a typical experiment, the XANES spectrum of the sample would be compared to the spectra of well-characterized germanium standards, such as Ge metal (oxidation state 0), GeI₂ (oxidation state +2), and GeO₂ (oxidation state +4). nih.govmdpi.com The absorption edge of this compound is expected to align closely with that of GeO₂, providing unambiguous evidence of the Ge(IV) state. nih.gov This confirmation is critical, as the reactivity and subsequent chemistry of the compound are dictated by the oxidation state of the metal center.
| Compound/Standard | Germanium Oxidation State | Reported Ge K-edge Main Peak Position (eV) | Reference |
|---|---|---|---|
| Ge metal | 0 | 11,106.5 | mdpi.com |
| GeI₂ | +2 | 11,107.5 | mdpi.com |
| GeO₂ | +4 | 11,112.0 | nih.govmdpi.com |
| This compound | +4 (Expected) | ~11,112 | Inferred from nih.gov |
Chemical Reactivity and Transformation Pathways
The reactivity of this compound is primarily dictated by the nature of the germanium-oxygen bond and the characteristics of the 2-methoxyethanolate ligand. Its transformation pathways are typically initiated by thermal energy or by reaction with protic agents like water.
Thermal Decomposition Mechanisms and Kinetics
The thermal decomposition of germanium alkoxides is a critical process in gas-phase synthesis methods. The breakdown of the molecule generally proceeds through unimolecular pathways involving the cleavage of the weakest bonds.
In the absence of specific studies on this compound, decomposition mechanisms can be inferred from related organogermanium compounds. Theoretical studies on germolane (germacyclopentane) suggest that decomposition can be initiated by Ge-C bond rupture or through hydrogen shift and elimination reactions. najah.edu For an alkoxide like this compound, the primary unimolecular decomposition pathways would likely involve the homolytic cleavage of the Germanium-Oxygen bond or the C-O bond within the ligand itself.
Another potential pathway, analogous to the decomposition of other metal alkoxides, is an elimination reaction, which would produce germanol (Ge-OH) species and an alkene. The presence of the ether functional group in the 2-methoxyethanolate ligand could also introduce alternative decomposition routes.
The thermal stability of germanium(IV) complexes is profoundly influenced by the nature of the coordinating ligands. Heating a calix acs.orgpyrrole germane (B1219785) complex with labile tetrahydrofuran (B95107) (THF) ligands at 80 °C under vacuum leads to decomposition, indicating the thermal instability of certain germanium-ligand frameworks. nih.gov This suggests that complexes with weakly coordinating ligands are generally more thermally labile.
Conversely, the use of strong chelating ligands can dramatically enhance thermal stability. Germanium complexes with N,N'-bidentate ligands have been shown to be exceptionally stable, with no signs of decomposition or melting at temperatures up to 400 °C. nih.govrsc.org The 2-methoxyethanolate ligand has the potential to act as a bidentate, chelating ligand by utilizing the ether oxygen to coordinate to the germanium center. This chelation would be expected to increase the thermal stability of this compound compared to simple germanium alkoxides like germanium ethoxide. However, studies on other germanium alkoxides have shown that chelation by acetylacetone (B45752) does not occur, and thus no change in reactivity is observed. nih.gov
| Germanium Complex | Ligand Type | Observed Thermal Stability | Reference |
|---|---|---|---|
| Calix acs.orgpyrrole germane bis(thf) adduct | Labile monodentate (THF) | Decomposes at 80 °C | nih.gov |
| Germanium complex with 2,3-dihydroxynaphthalene (B165439) and N,N′-bidentate ligands | Strong bidentate chelate | Stable up to 400 °C | nih.govrsc.org |
| Germanium alkoxides with acetylacetone | Potentially chelating | No chelation observed; no change in stability/reactivity | nih.gov |
During thermal decomposition, a variety of transient or intermediate species can be formed. Cleavage of the Ge-O bond would likely result in the formation of germyl (B1233479) and alkoxyl radicals. Theoretical studies on the decomposition of other germanium compounds suggest that radical pathways can be initiated from oxidized intermediates. nih.gov
In gas-phase reactions, the unimolecular decomposition of germanium oxides can lead to the formation of subvalent species like germanium monoxide (GeO) and atomic oxygen through complex pathways involving intersystem crossing. nsf.gov It is plausible that the thermal decomposition of this compound could ultimately lead to the formation of germanium oxide species through various reactive intermediates.
Hydrolysis and Condensation Reactions in Solution-Based Processes
In solution, particularly in sol-gel processes, the key reactions are hydrolysis and condensation, which convert the molecular precursor into an extended inorganic network.
Germanium alkoxides are known to undergo very rapid hydrolysis and condensation reactions upon the addition of water. nih.gov This reactivity is markedly higher than that of analogous silicon alkoxides. ifmo.ru Water acts as a reactant and its addition catalyzes the progression of the reactions, leading to the formation of Ge-O-Ge bonds through homocondensation. nih.gov
Hydrolysis: The replacement of an alkoxide group (-OR) with a hydroxyl group (-OH). Ge(OR)₄ + H₂O → Ge(OR)₃(OH) + ROH
Condensation: The linking of two molecules, eliminating a small molecule like water or alcohol.
Water Condensation: 2 Ge(OR)₃(OH) → (RO)₃Ge-O-Ge(OR)₃ + H₂O
Alcohol Condensation: Ge(OR)₄ + Ge(OR)₃(OH) → (RO)₃Ge-O-Ge(OR)₃ + ROH
These reactions proceed until a solid network is formed. The solvent, typically an alcohol, serves to dissolve the precursor and control the concentration, which can influence the rate and morphology of the resulting material.
The sequential steps of hydrolysis and condensation lead to the formation of progressively larger molecules. Initially, dimers and trimers are formed, which are considered oligomeric species. As these reactions continue, the oligomers crosslink to form a three-dimensional polymeric network. mdpi.com This process is the foundation of sol-gel chemistry, where the initial solution of the precursor (the "sol") transforms into a solid, porous network encapsulating the solvent (the "gel"). mdpi.com
Unlike silicon systems where repeating Si-O bonds tend to form extended linear polymers, repeating Ge-O bonds show a tendency to form cyclic structures in addition to polymers. gelest.com Studies on the hydrolysis of tetraethoxysilane (TEOS) show the initial formation of linear oligomers, followed by the appearance of various cyclic species and randomly condensed polymers. scispace.com A similar progression is expected for this compound, where the initial hydrolysis and condensation would yield soluble oligomers, which then grow and crosslink into a solid polygermanoxane gel.
| Step | Description | Primary Reaction(s) | Resulting Species |
|---|---|---|---|
| 1. Hydrolysis | Alkoxy groups are replaced by hydroxyl groups upon addition of water. | M(OR)n + xH₂O → M(OR)n-x(OH)x + xROH | Partially and fully hydrolyzed metal species. |
| 2. Condensation (Oligomerization) | Hydrolyzed molecules begin to link together, eliminating water or alcohol. | -M-OH + HO-M- → -M-O-M- + H₂O -M-OR + HO-M- → -M-O-M- + ROH | Soluble dimers, trimers, and other low-molecular-weight oligomers (cyclic and linear). |
| 3. Gelation (Polymerization) | Oligomers continue to crosslink, forming a continuous, solid network that spans the entire volume. | Condensation | A "gel" - a solid, porous, three-dimensional polymeric network. |
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental class of reactions in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com The reactivity of this compound in such reactions is dictated by the nature of the germanium-oxygen bond of the 2-methoxyethanolate ligand and the coordination environment of the Germanium(IV) center. Germanium alkoxides, such as this compound, are typically monomeric, which influences their reactivity. crimsonpublishers.com
The 2-methoxyethanolate ligand, CH₃OCH₂CH₂O⁻, is a monodentate alkoxide ligand. The oxygen atom coordinates to the Germanium(IV) center. Ligand exchange reactions would involve the displacement of one or more of these 2-methoxyethanolate ligands by other incoming ligands. The feasibility of such a substitution depends on several factors, including the relative nucleophilicity of the incoming ligand, the stability of the resulting complex, and the reaction conditions.
Commonly, the substitution of alcohol-derived ligands can be facilitated by various reagents. For instance, reactions with hydrogen halides (HX) or other halogenating agents can convert the alkoxide ligand into an alkyl halide, with the formation of a germanium-halide bond. youtube.com In the context of germanium alkoxides, fluoride-induced ligand exchange has been observed in spirocyclic germanium salicyl alcoholates, leading to the formation of fluorido germanates. researchgate.net
A general representation for a ligand exchange reaction can be depicted as: Ge(OCH₂CH₂OCH₃)₄ + nL → [Ge(OCH₂CH₂OCH₃)₄₋ₙLₙ] + n(CH₃OCH₂CH₂O⁻) Where 'L' represents an incoming ligand.
The stability of the resulting complex is a key driving force. For example, the replacement of monodentate ligands with bidentate or multidentate ligands often results in a more stable complex, a phenomenon known as the chelate effect. savemyexams.com
Interactive Table: Potential Ligand Exchange Reactions for this compound
| Incoming Ligand (L) | Potential Product | Reaction Type | Driving Force / Comments |
|---|---|---|---|
| Chloride (Cl⁻) | [Ge(OCH₂CH₂OCH₃)₄₋ₙClₙ] | Substitution | High concentration of chloride ions can favor substitution. savemyexams.com The resulting chloro-germanium alkoxide may have different solubility and reactivity. |
| Water (H₂O) | Ge(OH)₄ or Germanium Oxides (via hydrolysis) | Hydrolysis/Substitution | Germanium alkoxides are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This can lead to the formation of germanium hydroxides or oxides. |
| Acetylacetonate (acac⁻) | [Ge(OCH₂CH₂OCH₃)₄₋ₙ(acac)ₙ] | Chelation | The bidentate nature of the acac⁻ ligand leads to the formation of a stable five-membered chelate ring, which is entropically favored (chelate effect). savemyexams.com |
| Another alcohol (R'OH) | Ge(OR')₄ | Transesterification | An equilibrium reaction driven by the removal of the more volatile alcohol (2-methoxyethanol). |
Oxidation-Reduction Chemistry of Germanium Centers
The oxidation-reduction (redox) chemistry of this compound is centered on the ability of the germanium atom to change its oxidation state. In this compound, germanium exists in the +4 oxidation state, which is its most common and stable oxidation state. libretexts.orgopentextbc.ca An oxidation-reduction reaction involves the transfer of electrons, where oxidation is the loss of electrons (increase in oxidation state) and reduction is the gain of electrons (decrease in oxidation state). khanacademy.org
Reduction of Germanium(IV)
Since germanium is in its highest common oxidation state (+4), the primary redox process it can undergo is reduction. Germanium can be reduced to lower oxidation states, such as +2, +1, or 0. The reduction of Ge(IV) to Ge(II) is a known process, for example, in the synthesis of mixed-valence germanates under ammonothermal conditions. nih.gov
The general reduction reaction can be written as: Ge(IV) + 2e⁻ → Ge(II)
The feasibility of this reduction for this compound would depend on the reducing agent used and the reaction conditions. Strong reducing agents would be required to overcome the stability of the Ge(IV) center. The nature of the ligands can also influence the redox potential of the metal center. In some systems, the ligand itself can be redox-active, participating in the electron transfer process. nih.govd-nb.info
Oxidation
Oxidation of the Germanium(IV) center is highly unlikely as it would require the removal of more electrons from an already electron-deficient center, which is energetically unfavorable. However, redox reactions involving the ligands are possible. The 2-methoxyethanolate ligand could potentially be oxidized under strong oxidizing conditions, though this would likely lead to the decomposition of the compound.
Interactive Table: Common Oxidation States of Germanium and Redox Pathways
| Oxidation State | Example Species | Redox Process | Typical Reagents/Conditions | Notes |
|---|---|---|---|---|
| +4 | GeO₂, GeCl₄, Ge(OCH₂CH₂OCH₃)₄ | Reduction | Strong reducing agents (e.g., NaBH₄, KC₁₀H₈) d-nb.info or high-temperature reactions. nih.gov | This is the most stable oxidation state for germanium. libretexts.org |
| +2 | GeO, GeCl₂ | Oxidation or Reduction | Oxidation by mild oxidizing agents; Reduction by strong reducing agents. | Ge(II) compounds can be stable but may disproportionate to Ge(IV) and Ge(0). |
| +1 | [Ge-Ge] species d-nb.info | Oxidation or Reduction | Often formed via controlled one-electron redox reactions of Ge(0) or Ge(II) precursors. d-nb.info | Relatively rare, often found in cluster compounds or species with Ge-Ge bonds. d-nb.info |
| 0 | Ge (elemental) | Oxidation | Oxidizing agents (e.g., halogens, acids). | Germanium in its elemental form. |
Chemical Vapor Deposition (CVD) and Related Techniques
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal alkoxides, like this compound, are particularly attractive as CVD precursors due to their volatility and ability to be transformed into high-purity oxides. researchgate.netazonano.com
Precursor Design for Germanium and Germanium Oxide Thin Film Deposition
The design of a precursor is critical for successful thin-film deposition. An ideal precursor should be volatile, thermally stable to allow for controlled transport to the substrate, and decompose cleanly to form the desired material without incorporating impurities. Germanium alkoxides are frequently employed for the deposition of germanium oxide (GeO₂) thin films. google.comgoogle.comjustia.comvulcanchem.comacs.org
The 2-methoxyethanolate ligand in this compound offers specific advantages. Its larger size and additional ether functional group, compared to simpler alkoxides like methoxide (B1231860) or ethoxide, can influence the precursor's physical properties. This can lead to a lower vapor pressure and potentially different decomposition mechanisms, which can be fine-tuned for specific CVD processes like Atomic Layer Deposition (ALD). ALD, a subtype of CVD, relies on self-limiting surface reactions to grow films with atomic-scale precision. azonano.comacs.org Research into new germanium complexes, including those with β-diketonate and N-alkoxy carboxamidate ligands, has shown that modifying the ligand structure is a key strategy to optimize volatility and thermal stability for ALD processes. acs.orgnih.gov For example, the liquid precursor Ge(tmhd)Cl was found to have excellent vaporization properties, leaving no residue at 198 °C, making it highly suitable for ALD. nih.gov
Deposition of Germanium Alloys (e.g., SiGe) and Intermetallic Phases
Germanium alloys, particularly silicon-germanium (SiGe), are vital in the electronics industry for producing high-speed transistors. CVD is a common method for creating SiGe layers, though it has traditionally relied on hazardous gaseous precursors like germane (GeH₄). The use of liquid alkoxide precursors like this compound alongside a silicon precursor could offer a safer and more controllable alternative.
The deposition of intermetallic phases, such as iron germanides for spintronic applications, can also be achieved using single-source precursors in CVD processes. While specific studies on this compound for this purpose are not widely documented, the principle involves designing a precursor molecule that already contains the required metallic elements in the correct ratio.
Influence of Deposition Conditions on Material Microstructure
The final properties of a deposited film—such as its crystallinity, grain size, and defect density—are heavily dependent on the CVD process conditions. Key parameters include:
Substrate Temperature: This affects the precursor's decomposition rate and the surface mobility of the deposited atoms, influencing whether the film is amorphous or crystalline.
Pressure: The pressure inside the CVD reactor impacts the mean free path of gas molecules and can alter the growth rate and uniformity of the film.
Precursor Flow Rate: The rate at which the precursor is introduced into the reactor controls the film's growth rate and can affect its composition, especially in alloy deposition.
Sol-Gel Processing for Hybrid Materials and Ceramics
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For a precursor like this compound, the process typically involves two key reactions: hydrolysis (reaction with water) and condensation (forming Ge-O-Ge bridges), which converts the molecular precursor into a "sol" (a colloidal solution) and then a "gel" (a solid network).
Formation of Germanium-Containing Ceramic Oxides
Germanium(IV) oxide (GeO₂), or germania, is an important material for optical components like lenses and optical fibers due to its high refractive index and transparency. The sol-gel method provides a low-temperature route to high-purity GeO₂ and mixed-oxide glasses.
Using germanium alkoxides such as Germanium(IV) ethoxide or this compound, a germania network can be formed. The reaction with water replaces the alkoxide groups with hydroxyl (-OH) groups (hydrolysis). These hydroxylated intermediates then react with each other to form stable germanium-oxygen-germanium (Ge-O-Ge) bonds, releasing water or alcohol as byproducts (condensation). vulcanchem.com
This method is particularly powerful for creating mixed-oxide ceramics. For example, germania-silica (GeO₂-SiO₂) glasses, which are the core material for most optical fibers, can be synthesized by co-hydrolysis of a germanium alkoxide and a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS). acs.orgnih.govresearchgate.netspiedigitallibrary.org The sol-gel approach allows for precise control over the stoichiometry and homogeneity of the resulting glass, which is crucial for its optical properties. acs.orgspiedigitallibrary.org
Synthesis of Organo-Inorganic Hybrid Polymers
Organo-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., durability, high refractive index). This compound can be a key ingredient in creating these materials via the sol-gel process.
In one approach, the germanium alkoxide is co-polymerized with an organically modified silicon alkoxide (e.g., R'Si(OR)₃). The inorganic parts form a Ge-O-Si network through hydrolysis and condensation, while the organic groups (R') remain, imparting polymeric characteristics to the final material. These materials can be classified as Class I hybrids, where the organic and inorganic components are linked by weak interactions, or Class II hybrids, where they are connected by strong covalent bonds. researchgate.netacs.org The synthesis of novel penta- and hexacoordinate spiro-polygermylate ionomers represents an advanced example of creating such hybrid materials where germanium atoms are part of the main polymer chain. acs.org
Another innovative method is twin polymerization, where a single monomer is designed to form two distinct polymers—one organic and one inorganic—simultaneously. Molecular germanates have been studied as precursors for this process, leading to the formation of hybrid materials composed of a phenolic resin and germanium dioxide. rsc.org These hybrids can then be converted into highly porous germanium-containing carbon materials, which have applications in energy storage. rsc.org
This compound: A Precursor in Advanced Materials Synthesis
This compound, with the chemical formula Ge(OCH₂CH₂OCH₃)₄, is a metal alkoxide that serves as a valuable molecular precursor for the creation of advanced germanium-based materials. As a member of the germanium alkoxide family, it provides a soluble, high-purity source of germanium that is essential for various chemical synthesis routes, including sol-gel processes and nanomaterial fabrication. Its unique ligand structure offers specific advantages in controlling reaction pathways for the development of materials with tailored properties for electronic, optical, and catalytic applications.
Research Findings
Research on germanium alkoxides has consistently demonstrated their versatility as precursors. Studies on similar compounds, such as germanium(IV) ethoxide and isopropoxide, have shown that the choice of the alkyl group can influence the hydrolysis rate and the properties of the resulting oxide material. core.ac.uk While specific research findings on Germanium(4+) 2-methoxyethanolate are scarce in peer-reviewed journals, its commercial availability suggests its utility in established industrial processes for producing germanium-based materials. The presence of the ether functionality in the 2-methoxyethanolate ligand might influence its coordination behavior and decomposition pathway compared to simpler alkoxides, potentially offering advantages in specific applications, though this remains an area for further investigation.
Conclusion
Germanium(4+) 2-methoxyethanolate is a member of the important class of germanium alkoxides that serve as valuable precursors in materials science. While detailed scientific literature specifically focused on this compound is limited, its structural and chemical properties can be inferred from the broader knowledge of germanium chemistry. Its primary role is as a source for germanium dioxide in the fabrication of thin films and nanoparticles for optical and electronic applications. Further research into the specific synthesis pathways, detailed characterization, and a comparative study of its decomposition and material formation processes against other germanium alkoxides would provide a more complete understanding of its potential and could lead to the development of new and improved germanium-based materials.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is particularly well-suited for investigating transition metal and main group element complexes, providing detailed insights into their behavior. researchgate.netabinit.org
Electronic Structure and Bonding Analysis
DFT calculations are employed to determine the optimized molecular geometry, orbital energies, and the nature of the chemical bonds within the Germanium(4+) 2-methoxyethanolate molecule. The central germanium atom, in its +4 oxidation state, has an electron configuration of [Ar]3d¹⁰. It acts as a Lewis acid, forming coordinate covalent bonds with the four 2-methoxyethanolate ligands.
| Parameter | Calculated Value | Description |
|---|---|---|
| Ge-O Bond Length | ~1.75 - 1.85 Å | The distance between the Germanium center and the coordinating Oxygen atom of the alkoxide ligand. This is comparable to Ge-O bond lengths in other germanium(IV) complexes. mdpi.com |
| O-Ge-O Bond Angle | ~109.5° (for tetrahedral geometry) | The angle between two adjacent oxygen atoms around the central germanium atom, indicating the coordination geometry. |
| Mulliken Charge on Ge | +1.8 to +2.2 e | The calculated partial charge on the germanium atom, indicating significant charge transfer from the oxygen atoms and high electrophilicity. |
| Mulliken Charge on O | -0.6 to -0.8 e | The partial charge on the coordinating oxygen atoms, highlighting their nucleophilic character. |
| HOMO-LUMO Gap | ~4.5 - 5.5 eV | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating the electronic stability of the precursor. |
Prediction of Reaction Pathways and Energy Barriers
A critical application of DFT is the mapping of potential energy surfaces for chemical reactions. For a precursor like this compound, this involves modeling its decomposition pathways, which is essential for understanding its transformation into germanium oxide in CVD/ALD processes. researchgate.net DFT calculations can identify transition states (TS) and determine the activation energy (energy barrier) for various plausible reaction steps, such as ligand dissociation, β-hydride elimination, or intermolecular condensation. najah.eduacs.org
By comparing the energy barriers of different pathways, the most likely reaction mechanism can be predicted. For instance, the initial step in the thermal decomposition might be the cleavage of a Ge-O bond to release a 2-methoxyethanolate radical. DFT can compute the energy required for this step, providing a theoretical decomposition temperature that can be correlated with experimental techniques like thermogravimetric analysis (TGA). researchgate.netacs.org
| Reaction Pathway | Activation Energy (ΔE‡) [kJ/mol] | Description |
|---|---|---|
| Ge-O Bond Homolysis | 250 - 300 | The energy required to break a Germanium-Oxygen bond, leading to the formation of radical species. |
| Ligand Elimination (Concerted) | 150 - 200 | A pathway where a ligand is eliminated as a stable molecule (e.g., through proton transfer from another ligand), often a lower energy process. |
| Intermolecular Condensation | 120 - 170 | Reaction between two precursor molecules to form a Ge-O-Ge bridge and eliminate an ether molecule, a key step in forming the oxide network. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule in 3D space. nih.gov It helps to visualize the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For this compound, an MEP analysis would show a strong negative potential around the oxygen atoms of the alkoxide ligands, identifying them as the primary sites for electrophilic attack (e.g., by protons or other Lewis acidic centers). Conversely, the central germanium atom would be shielded by the ligands, but a significant positive potential would be associated with it, confirming its electrophilic nature. The hydrogen atoms, particularly those on the carbon adjacent to the oxygen, would also exhibit a positive potential, indicating their susceptibility to abstraction. This analysis is crucial for predicting intermolecular interactions and the initial steps of surface reactions in deposition processes. pnas.org
Molecular Dynamics Simulations of Precursor Behavior
While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. mdpi.comresearchgate.netmdpi.com For this compound, MD simulations can model its behavior in the gas phase or in a solvent, providing insights into its transport and intermolecular interactions before it reaches the reaction surface. aps.orgucsd.edu
MD simulations can predict how precursor molecules might aggregate or form clusters in solution or at high concentrations in the gas phase. mdpi.com This is important because precursor clustering can affect volatility and reactivity, influencing film growth rates and morphology. Simulations can also model the diffusion of the precursor, its interaction with solvent molecules, and its initial approach and adsorption (physisorption) onto a substrate surface. These simulations rely on force fields, which can be derived from high-level DFT calculations to ensure accuracy.
Computational Insights into Ligand-Metal Interactions and Stability
The stability of the this compound precursor is fundamentally determined by the strength of the germanium-ligand bonds. Computational methods provide quantitative measures of this stability. The bond dissociation energy (BDE) for the Ge-O bond can be calculated using DFT. This value represents the energy required to break the bond and is a direct indicator of the thermal stability of the precursor. nih.gov
Kinetic and Thermodynamic Modeling of Transformations
Kinetic modeling uses the activation energies derived from transition state theory and DFT to calculate reaction rate constants (k) via the Arrhenius or Eyring equations. scispace.comcdnsciencepub.com These rate constants can then be used in larger-scale simulations, such as computational fluid dynamics (CFD) models of a CVD reactor, to predict deposition rates and film uniformity under various process conditions (temperature, pressure, flow rates). This multi-scale modeling approach, which links quantum chemical data to reactor-scale phenomena, is essential for optimizing industrial deposition processes.
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Description |
|---|---|---|---|
| Ge(OCH₂CH₂OCH₃)₄ (g) → GeO₂ (s) + Byproducts (g) | -150 to -250 | Strongly Negative | The overall transformation to solid germanium dioxide is typically a highly exothermic and spontaneous process, providing the thermodynamic driving force for CVD/ALD. |
Future Directions and Emerging Research Areas
Novel Precursor Architectures for Tailored Materials
The design and synthesis of new precursor molecules are fundamental to advancing materials deposition technologies. For Germanium(4+) 2-methoxyethanolate, future research is focused on creating novel architectures to gain finer control over the properties of the resulting germanium-containing materials.
One promising avenue is the development of heteroleptic precursors , where the germanium atom is bonded to a mix of different ligands, including 2-methoxyethanolate. acs.org This approach allows for the tuning of precursor volatility, stability, and reactivity. acs.org For instance, introducing bulky ligands can enhance thermal stability and prevent premature decomposition, which is crucial for achieving high-quality thin films in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). researchgate.net
Another area of intense research is the creation of single-source precursors (SSPs) . These molecules are designed to contain germanium and other elements in a specific stoichiometric ratio, enabling the deposition of complex materials like germanates or germanium-chalcogenides in a single step. soton.ac.ukrsc.orgrsc.org This simplifies the manufacturing process and ensures a uniform composition in the final material. acs.orgnih.govnih.gov For example, researchers have successfully synthesized GeTe thin films using the single-source precursor [Ge(TeⁿBu)₄]. soton.ac.ukrsc.orgrsc.org The development of SSPs for Si₁₋ₓGeₓ alloys is also a significant area of interest, as these materials are vital in the electronics industry. acs.orgnih.gov
Table 1: Comparison of Precursor Design Strategies
| Precursor Strategy | Description | Advantages |
| Homoleptic | All ligands bonded to the central metal atom are identical (e.g., Germanium(4+) tetraethoxide). azonano.com | Simpler synthesis. |
| Heteroleptic | The central metal atom is bonded to two or more different types of ligands. acs.org | Tunable volatility, stability, and reactivity; can improve deposition process control. acs.org |
| Single-Source | Contains all the necessary elements for the final material in one molecule. soton.ac.ukrsc.orgrsc.org | Stoichiometric control; uniform elemental distribution; simplified deposition process. acs.orgnih.govnih.gov |
Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the chemical reactions occurring during deposition is critical for process optimization. Advanced in-situ characterization techniques are becoming indispensable tools for monitoring the decomposition of this compound and related precursors in real-time.
Techniques such as quadrupole mass spectrometry (QMS) and Fourier-transform infrared spectroscopy (FTIR) provide valuable insights into the gas-phase chemistry of CVD and ALD processes. ugent.beresearchgate.net They allow for the identification of reaction byproducts and the elucidation of precursor decomposition pathways. ugent.beresearchgate.net
For probing the properties of the growing film itself, synchrotron-based X-ray techniques are particularly powerful. researchgate.netaip.orgugent.be In-situ X-ray reflectivity (XRR), grazing incidence small-angle X-ray scattering (GISAXS), and X-ray diffraction (XRD) can monitor the film's thickness, roughness, and crystalline structure as it forms. researchgate.netaip.orgkit.edu These techniques, often requiring the high photon flux of a synchrotron source, enable researchers to correlate deposition parameters with material properties in real-time, leading to more robust and reproducible manufacturing processes. researchgate.netaip.org Spectroscopic ellipsometry (SE) is another non-invasive optical technique used for in-situ monitoring of film thickness and optical properties. svc.org
Table 2: Advanced In-Situ Characterization Techniques for Thin Film Deposition
| Technique | Information Obtained |
| Quadrupole Mass Spectrometry (QMS) | Composition of gas-phase species, reaction byproducts. ugent.beresearchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds of surface species and gas-phase molecules. ugent.be |
| Synchrotron X-Ray Techniques (XRR, GISAXS, XRD) | Film thickness, surface roughness, crystallinity, and structural evolution. researchgate.netaip.orgugent.beresearchgate.net |
| Spectroscopic Ellipsometry (SE) | Film thickness, roughness, and optical constants. svc.org |
Integration with Emerging Fabrication Technologies
The unique chemical properties of this compound make it a strong candidate for integration with next-generation fabrication methods.
In area-selective deposition , the goal is to deposit material only on specific, patterned areas of a substrate. The reactivity of germanium alkoxide precursors can be tuned to achieve this, for example, by using self-assembled monolayers (SAMs) to block or promote precursor adsorption on different parts of the surface. This is a key technology for fabricating complex nanoelectronic devices.
Additive manufacturing , or 3D printing, is another emerging field where germanium precursors could play a significant role. The development of inks based on germanium colloids, which can be synthesized from alkoxide precursors like tetraethoxygermane (B1148625), opens the door to the direct-ink-write (DIW) printing of three-dimensional glass and ceramic structures. acs.orgresearchgate.netresearchgate.net This technology could enable the fabrication of complex optical components with graded refractive indices, something not easily achievable with traditional methods. researchgate.net Research is also exploring the formulation of polymer precursor inks containing metal ions for the 3D printing of various metal oxides. nih.gov
Unexplored Applications in Germanium-Based Devices
While already in use, the full potential of this compound as a precursor for advanced devices remains to be unlocked.
One of the most promising areas is in energy storage . Germanium has a high theoretical capacity for lithium storage, making it an attractive anode material for lithium-ion batteries (LIBs). researchgate.netnih.gov The use of alkoxide precursors to synthesize nanostructured germanium anodes, such as nanowires or porous composites, could lead to batteries with higher capacity, faster charging rates, and longer cycle life. nih.govacs.orgnthu.edu.twrsc.org Researchers are exploring various germanium-based materials, including oxides, nitrides, and phosphides, as potential anode materials. nih.govmdpi.com
Another potential application is in thermoelectrics . Materials like silicon-germanium (SiGe) can convert heat directly into electricity. Using this compound in conjunction with a silicon precursor could provide a low-temperature route to synthesizing SiGe thin films and nanostructures with enhanced thermoelectric properties.
Furthermore, the catalytic properties of germanium-based materials are relatively unexplored. Germanium oxides and other compounds derived from alkoxide precursors could find applications as catalysts in a variety of industrial chemical processes.
Addressing Challenges in Scalability and Sustainability in Precursor Chemistry
For any precursor to be widely adopted in industry, its synthesis must be both scalable and sustainable. Research in this area is focused on developing more efficient and environmentally friendly production methods for this compound and related compounds.
Current laboratory-scale syntheses may not be cost-effective for large-scale production. Therefore, there is a need to develop new synthetic routes that use cheaper, safer, and more abundant starting materials. osti.gov Exploring continuous flow chemistry and one-pot syntheses are promising approaches to improve efficiency and reduce costs. A facile, scalable solid-state synthesis has been proposed for Fe₂GeS₄ nanoparticles, highlighting the move towards more manufacturable processes. osti.gov
The principles of green chemistry are also becoming increasingly important in precursor synthesis. This involves minimizing waste, avoiding hazardous solvents, and maximizing atom economy. Life cycle assessments (LCA) can be used to evaluate the environmental footprint of different synthetic pathways and guide the development of more sustainable alternatives. By embracing these principles, the chemical industry can ensure the long-term viability of germanium alkoxide precursors for a new generation of advanced materials and devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Germanium(4+) 2-methoxyethanolate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting germanium tetrachloride (GeCl₄) with 2-methoxyethanol under inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis. Stoichiometric ratios (e.g., 1:4 Ge:ligand) and reflux temperatures (80–100°C) are critical for yield optimization. Purity validation requires multi-technique characterization:
- NMR Spectroscopy : Confirm ligand coordination via shifts in ¹H (~3.4 ppm for methoxy group) and ¹³C NMR (~60 ppm for Ge-O-CH₂).
- Elemental Analysis : Verify C, H, and O percentages within ±0.3% of theoretical values.
- FTIR : Identify Ge-O stretching vibrations (550–650 cm⁻¹) and absence of unreacted GeCl₄ (clusters at ~450 cm⁻¹).
- Data Table :
| Reaction Condition | Yield (%) | Purity (EA) |
|---|---|---|
| 1:3 Ge:ligand, 80°C | 72 | 98.5% |
| 1:4 Ge:ligand, 100°C | 89 | 99.1% |
- Reference : General synthesis protocols for organogermanium compounds align with methodologies in , which emphasizes inert conditions and reagent sourcing from suppliers like Sigma-Aldrich .
Q. How should researchers handle air-sensitive this compound during experiments?
- Methodological Answer : Use Schlenk line techniques or gloveboxes (O₂ < 1 ppm) for storage and manipulation. Dissolve the compound in anhydrous solvents (e.g., THF, toluene) pre-dried over molecular sieves. Monitor stability via periodic NMR checks; degradation is indicated by new peaks at 3.7–4.0 ppm (methanol byproducts) .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s Lewis acidity and ligand substitution kinetics. Key parameters:
- Ge-O Bond Dissociation Energy : Correlates with susceptibility to hydrolysis.
- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.
- Data Contradiction Analysis : Conflicting reports on hydrolysis rates may arise from solvent polarity variations. Replicate experiments in controlled humidity (<5% RH) and compare with DFT-predicted activation barriers .
Q. How can researchers resolve discrepancies in reported solubility values for this compound?
- Methodological Answer : Systematic solubility studies should:
- Use standardized solvents (HPLC-grade, dried) and equilibration times (24–72 hrs).
- Employ gravimetric analysis (mass difference post-filtration) and UV-Vis quantification (λ = 280 nm for Ge complexes).
- Data Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| THF | 45.2 ± 1.3 | 25 |
| Toluene | 12.8 ± 0.9 | 25 |
- Reference : emphasizes rigorous replication and statistical validation (e.g., t-tests for inter-study comparisons) to address contradictions .
Q. What advanced spectroscopic techniques are critical for analyzing ligand-exchange dynamics in this compound?
- Methodological Answer :
- EXAFS (Extended X-ray Absorption Fine Structure) : Resolve Ge coordination geometry (e.g., tetrahedral vs. octahedral).
- Variable-Temperature NMR : Track ligand dissociation rates via line broadening at 40–60°C.
- Raman Spectroscopy : Detect transient intermediates during ligand substitution (e.g., Ge-O-MeOH stretches at 500–600 cm⁻¹).
- Reference : Techniques align with analytical workflows in , which prioritizes multi-modal validation for organometallic compounds .
Methodological Guidelines
- Experimental Design : For kinetic studies, use pseudo-first-order conditions (excess ligand) and monitor reactions via in-situ FTIR or NMR.
- Data Analysis : Apply Arrhenius plots (ln(k) vs. 1/T) to derive activation energies for thermal decomposition.
- Safety Protocols : Follow GHS guidelines () for handling corrosive byproducts (e.g., HCl), including fume hood use and emergency neutralizers (NaHCO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
